Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate
Description
Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate (CAS No. 26377-17-3) is an organometallic compound featuring a pyridinyl-substituted enolate structure. Its canonical SMILES representation is CCOC(=O)/C(=C/c1ccncc1)/[O-].[K+], highlighting the ethoxy carbonyl group, conjugated enolate system, and pyridin-4-yl substituent. The potassium counterion stabilizes the deprotonated enolate, conferring ionic character and enhanced solubility in polar solvents .
Properties
IUPAC Name |
potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJNAVNVNOYAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate typically involves the reaction of 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-ol with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and the product is typically obtained as a powder .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate has shown promising antimicrobial properties. Studies have indicated that compounds with pyridine structures often exhibit activity against various bacterial strains, making this compound a candidate for further research in pharmaceutical applications.
-
Anticancer Potential
- Preliminary research suggests that the compound may have anticancer properties. The presence of the pyridine moiety can enhance the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapeutics.
-
Enzyme Inhibition
- There is potential for this compound to act as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Industrial Applications
-
Chemical Synthesis
- Potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate can serve as an intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly those that require a pyridine derivative.
-
Agricultural Chemistry
- Given its biological activity, there is potential for this compound to be explored as a pesticide or herbicide. Compounds that exhibit antimicrobial and antifungal properties are valuable in agricultural applications for crop protection.
Mechanism of Action
The mechanism of action of Potassium;3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Ionic Character: The potassium enolate’s ionic nature distinguishes it from neutral esters like Methyl 3-(4-Pyridyl)-3-oxopropanoate (CAS 829-45-8). This enhances its solubility in aqueous or polar media, making it preferable for reactions requiring ionic intermediates .
Substituent Effects : Ethoxy vs. methoxy groups influence steric bulk and electron density. The ethoxy group in the target compound may improve thermal stability compared to methyl analogues .
Pyridine Positioning: Pyridin-4-yl (para-substituted) vs. pyridin-2-yl (ortho-substituted) alters electronic conjugation. The para-substitution in the target compound likely enhances resonance stabilization of the enolate system .
Enolate Reactivity: The deprotonated enolate in the target compound is more nucleophilic than ester counterparts, facilitating reactions such as Michael additions or coordination with metal ions .
Biological Activity
Potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate, with the molecular formula and a molecular weight of approximately 231.29 g/mol, is a compound that exhibits significant biological activity primarily as a buffering agent. This article delves into its biological properties, applications, and relevant research findings.
Structural Characteristics
The compound features a unique structure that includes:
- A pyridine ring which contributes to its biological interactions.
- An ethoxy group that enhances its solubility and buffering capacity.
- A ketone functionality that may play a role in its reactivity and stability.
Buffering Properties
Potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate is recognized for its ability to maintain physiological pH levels, particularly within the range of 6 to 8.5 . This property is crucial in various biochemical assays and cell culture applications where enzyme activity and cellular processes are sensitive to pH fluctuations. The compound's buffering capacity allows for enhanced cell viability during experiments, making it a preferred choice in laboratory settings .
Enzymatic Interactions
Research indicates that this compound can influence enzymatic activities due to its buffering properties. It has been shown to enhance the stability of enzymes in vitro, which is essential for accurate biochemical assays. The non-toxic nature of this buffer facilitates its use in sensitive biological systems .
Comparative Analysis with Other Buffers
The following table compares potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate with other common buffering agents:
| Compound Name | Buffering Range | Unique Aspects |
|---|---|---|
| Potassium 3-Ethoxy... | 6 - 8.5 | Effective in maintaining pH in cell cultures |
| Potassium Acetate | 4.76 - 5.76 | Commonly used but less effective at higher pH |
| Sodium Phosphate | 6 - 8 | Effective across broader pH range |
| MOPS | 7 - 8 | Excellent buffering capacity; less versatile |
| Potassium Citrate | 3 - 6 | Different solubility properties |
This comparison highlights the specific advantages of potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate as a buffer, particularly in maintaining physiological conditions conducive to cellular activities.
Study on Enzymatic Stability
In one study, potassium 3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate was tested for its effects on enzyme stability under varying pH conditions. The results indicated that the compound significantly improved enzyme activity retention compared to traditional buffers, particularly at higher pH levels . This suggests potential applications in enzyme assays where maintaining optimal conditions is critical.
Cellular Viability Assays
Another investigation assessed the compound's impact on cell viability during culture conditions. It was found that cells maintained in media buffered with potassium 3-ethoxy... exhibited higher survival rates compared to those in unbuffered media or media buffered with less effective agents . This reinforces the utility of the compound in biological research.
Q & A
Q. Table 1: Key Spectral Assignments
| Functional Group | NMR Shift (ppm) / IR Wavenumber (cm) |
|---|---|
| Pyridine C-H | : 8.5–6.5; : 120–150 |
| Ethoxy CH | : 1.2–1.4 |
| Enolate C=O | IR: 1700–1750 |
Basic: How can the synthetic purity of this compound be validated before crystallization?
Methodological Answer:
- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min. Monitor purity via UV detection at 254 nm (pyridine absorption). A single peak with >95% area indicates high purity .
- Elemental Analysis: Confirm stoichiometry (CHKNO) with ≤0.3% deviation for C, H, N.
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition above 200°C suggests absence of solvent impurities .
Advanced: How can crystallographic disorder in the pyridine or ethoxy groups be resolved during structure refinement?
Methodological Answer:
- SHELXL Refinement (): Apply "PART" instructions to model disorder. Use restraints (e.g., DFIX, FLAT) for bond lengths and angles. Test split positions with free refinement cycles.
- ORTEP-3 Visualization (): Generate thermal ellipsoid plots to identify high displacement parameters (U > 0.1 Ų) indicative of disorder.
- Twinned Data Handling: For twinned crystals, use HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
Example Workflow:
Solve initial structure with SHELXD.
Refine with SHELXL, applying restraints for disordered regions.
Validate using WinGX’s CHECKCIF to flag unresolved issues .
Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31+G(d) level. Calculate Fukui indices to identify nucleophilic sites (enolate oxygen: f > 0.5) .
- Molecular Dynamics (MD): Simulate solvation in DMSO/water (AMBER force field) to study potassium dissociation kinetics.
- Electrostatic Potential Maps: Generate via Gaussian to visualize electron-rich regions (pyridine N vs. enolate O) .
Q. Table 2: Computational Parameters
| Method | Basis Set/Software | Key Output Metrics |
|---|---|---|
| DFT (Geometry) | B3LYP/6-31+G(d) | Bond lengths (C-O: 1.26 Å) |
| MD (Solvation) | AMBER | Diffusion coefficient (K) |
Advanced: How to address contradictions between experimental and theoretical NMR chemical shifts?
Methodological Answer:
- Source Identification: Compare solvent effects (DMSO vs. chloroform) and proton exchange rates (enolate tautomerism).
- DFT Corrections: Apply the gauge-independent atomic orbital (GIAO) method with PCM solvent models (e.g., IEFPCM for DMSO) .
- Validation: Use statistical metrics (RMSE < 0.5 ppm for ) to assess agreement.
Case Study:
If the enolate proton shift deviates by >1 ppm, re-optimize the structure with explicit solvent molecules in the computational model.
Basic: What are the key safety considerations for handling this hygroscopic compound?
Methodological Answer:
- Storage: Use desiccators with PO under argon. Monitor weight stability to detect moisture ingress .
- Glovebox Protocols: Perform syntheses in N-filled gloveboxes (O < 0.1 ppm, HO < 0.5 ppm).
- Waste Disposal: Neutralize with dilute HCl before disposal to avoid potassium hydroxide formation .
Advanced: How does the choice of crystallization solvent impact polymorph formation?
Methodological Answer:
- Screening Protocol: Test 10 solvents (e.g., ethanol, acetonitrile, THF) via slow evaporation. Analyze crystals with PXRD to identify polymorphs.
- Hansen Solubility Parameters: Prioritize solvents with δ ≈ 18 MPa (e.g., DMF) to stabilize the enolate .
- Thermal Analysis: Use DSC to detect polymorphic transitions (endothermic peaks >150°C).
Q. Table 3: Solvent Screening Results
| Solvent | Crystal Morphology | PXRD Match to Model |
|---|---|---|
| Ethanol | Needles | 95% |
| Acetonitrile | Plates | 88% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
